molecular formula C18H17N5 B5701950 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Cat. No.: B5701950
M. Wt: 303.4 g/mol
InChI Key: PEPADOBYWHDHGA-UHFFFAOYSA-N
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Description

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a triazoloquinoxaline derivative characterized by a fused bicyclic core comprising a triazole ring (positions 1,2,4) and a quinoxaline scaffold. The compound features a methyl group at position 1 of the triazole ring and a 2-phenylethylamine substituent at the quinoxaline nitrogen (N-4). This structural framework is associated with diverse pharmacological activities, including anticonvulsant, antimicrobial, and DNA-interactive properties, as observed in related derivatives .

Properties

IUPAC Name

1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5/c1-13-21-22-18-17(19-12-11-14-7-3-2-4-8-14)20-15-9-5-6-10-16(15)23(13)18/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPADOBYWHDHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323143
Record name 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433688-35-8
Record name 1-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization through an oxidation-reduction mechanism using chloranil . The reaction conditions often involve refluxing in ethanol for several hours and then allowing the mixture to reach room temperature . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include ethanol as a solvent, reflux conditions, and specific catalysts or oxidizing/reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of triazoloquinoxaline derivatives are highly dependent on substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine -CH₃ (1), -NH-(2-phenylethyl) (4) C₁₈H₁₇N₅ 303.37 Not reported (structural analog)
N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine -NH-(3-fluoro-4-methylphenyl) (4) C₁₆H₁₂FN₅ 293.31 Anticonvulsant activity (ED₅₀ = 25 mg/kg)
N-[(4-fluorophenyl)methyl][1,2,4]triazolo[4,3-a]quinoxalin-4-amine -NH-(4-fluorobenzyl) (4) C₁₆H₁₂FN₅ 293.30 High logP (2.33), moderate solubility
N-(3,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine -NH-(3,5-dimethoxyphenyl) (4) C₁₇H₁₄N₅O₂ 340.33 Autotaxin inhibition (IC₅₀ = 2.67 µM)

Key Observations:

Substituent Effects on Bioactivity: The 3-fluoro-4-methylphenyl analog (ED₅₀ = 25 mg/kg) demonstrates potent anticonvulsant activity in rodent models, surpassing diazepam in efficacy . 3,5-Dimethoxyphenyl substitution confers autotaxin inhibition, a property linked to anticancer and anti-inflammatory applications .

Physicochemical Properties :

  • The 4-fluorobenzyl derivative (logP = 2.33) exhibits moderate lipophilicity, comparable to the target compound’s predicted logP (~3.0, estimated via structural analogy). Both derivatives may face solubility challenges (logSw ≈ -2.36) .
  • 3,5-Dimethoxyphenyl substitution increases polarity (PSA = 41.4 Ų), enhancing solubility relative to the target compound .

Pharmacological Profiles of Triazoloquinoxaline Derivatives

  • Anticonvulsant Activity : Derivatives with 4-fluorophenyl or 4-methoxyphenyl groups at C-4 show superior activity, attributed to enhanced receptor binding via halogen or methoxy interactions .
  • Antimicrobial Activity : 5-Chlorofuran-2-yl and 4-hydroxylbenzylidene analogs exhibit MIC values <10 µg/mL against Candida albicans and Staphylococcus aureus .
  • DNA Photocleavage: 1,2,4-Triazolo[4,3-a]quinoxalin-4(5H)-ones with electron-withdrawing groups (e.g., -NO₂) show UV-induced DNA cleavage via radical generation .

Biological Activity

Chemical Structure and Properties

The structural formula of 1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be represented as follows:

C17H19N5\text{C}_{17}\text{H}_{19}\text{N}_{5}

This compound features a triazole ring fused to a quinoxaline moiety, contributing to its potential biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoxaline derivatives. For instance, compounds with similar structures have shown promising results against a range of bacterial strains. A study reported that derivatives of quinoxaline exhibited moderate to excellent antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacterial StrainMIC (μg/mL)
Quinoxaline AE. coli0.21
Quinoxaline BP. aeruginosa0.35
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain quinoxaline derivatives exhibit cytotoxic effects on cancer cell lines. For example, derivatives tested against HaCat and Balb/c 3T3 cells showed varying degrees of cytotoxicity .

Table 2: Cytotoxic Effects on Cell Lines

Compound NameCell LineIC50 (μM)
Quinoxaline AHaCat15
Quinoxaline BBalb/c 3T320
This compoundTBDTBD

The mechanism by which triazoloquinoxalines exert their biological effects often involves interactions with specific molecular targets. Molecular docking studies suggest that these compounds can form hydrogen bonds and hydrophobic interactions with vital residues in target proteins . This is crucial for their antimicrobial and anticancer activities.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus . The results indicated that certain derivatives had a significant inhibitory effect on bacterial growth comparable to standard antibiotics .

Case Study 2: Cancer Cell Inhibition

In another investigation focusing on cancer treatment, researchers synthesized several triazoloquinoxalines and assessed their effects on human cancer cell lines. The findings revealed that some derivatives induced apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and coupling reactions. Key steps include:

  • Intermediate Preparation : Reacting substituted anthranilic acids with aromatic carboxylic acids (e.g., thiophene-2-carboxylic acid) to form benzoxazinone intermediates .
  • Thiazol-2-amine Synthesis : Condensation of aromatic aldehydes with thiourea in ethanol, catalyzed by bromine, to yield substituted thiazol-2-amines .
  • Final Coupling : Combining intermediates via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assemble the triazoloquinoxaline core. For example, CuAAC reactions using tetrazoloquinoxalines and alkynes achieve yields of ~21% under toluene reflux .

Q. Optimization Strategies :

  • Catalyst Screening : Use of Cu(I) catalysts in click chemistry improves regioselectivity .
  • Solvent and Temperature : Refluxing in ethanol or toluene enhances reaction rates .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures purity.

Q. Table 1. Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
Intermediate 3FN-Methyl anthranilic acid + thiophene-2-carboxylic acid, ethanol, reflux75–85%
CuAAC ReactionTetrazoloquinoxaline + alkyne, CuI, toluene, 110°C21%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹, NH stretches at 3300–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ± 0.002 Da) .
  • Elemental Analysis : Ensures stoichiometric purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Key Markers :

  • Triazole ring protons (δ 7.5–8.0 ppm, multiplet) in NMR .
  • Quinoxaline ring carbons (δ 140–150 ppm) in 13C NMR .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved target selectivity?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding synthetic routes .
  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinities to targets like Mycobacterium tuberculosis enoyl reductase .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity to prioritize derivatives .

Q. Case Study :

  • Derivatives with 4-fluorophenyl substituents showed 2-fold higher anti-tubercular activity (MIC = 3.125 µg/mL) vs. unsubstituted analogs .

Q. What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use common protocols (e.g., CLSI guidelines for MIC determination) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., triazoloquinoxalines with morpholine substituents consistently show >50% inhibition in kinase assays) .
  • Cross-Validation : Replicate key experiments in independent labs to confirm reproducibility .

Q. Example :

  • Inconsistent IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations (1 mM vs. 10 µM) – normalize experimental conditions .

Q. How can multi-omics data integration advance mechanistic studies of this compound?

Methodological Answer:

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators) post-treatment .
  • Proteomics : SILAC labeling quantifies target engagement (e.g., inhibition of EGFR phosphorylation) .
  • Metabolomics : LC-MS profiles metabolic shifts (e.g., altered ATP/ADP ratios in cancer cells) .

Q. Data Management :

  • Use platforms like KNIME or Galaxy to harmonize datasets and apply machine learning (e.g., random forests) for pathway analysis .

Q. Table 2. Key Biological Activities Reported

Derivative SubstituentTargetActivity (IC₅₀/MIC)Reference
4-FluorophenylMycobacterium tuberculosisMIC = 3.125 µg/mL
MorpholinopropylKinase XIC₅₀ = 0.8 µM

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